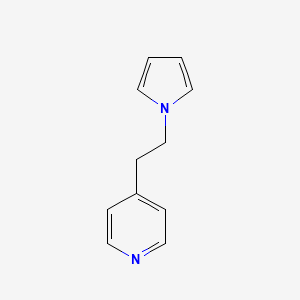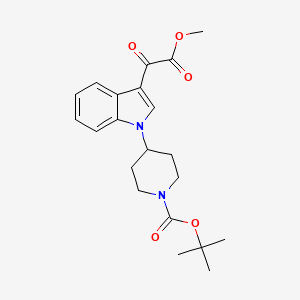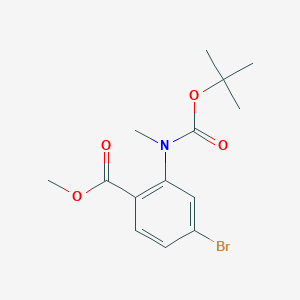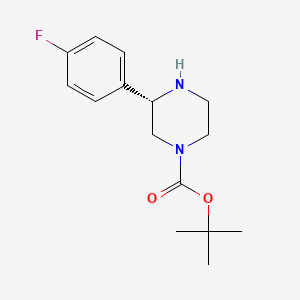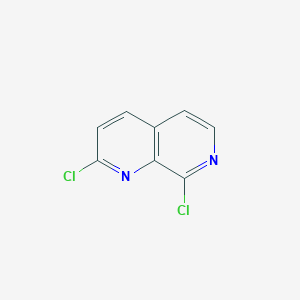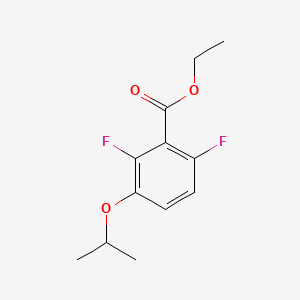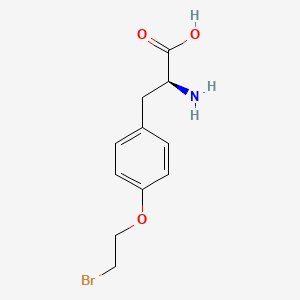
O-(2-bromoethyl)-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-bromoethyl)-tyrosine is an organic compound that features a tyrosine amino acid modified with a 2-bromoethyl group. This modification introduces a bromine atom into the structure, which can significantly alter the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-bromoethyl)-tyrosine typically involves the reaction of tyrosine with 2-bromoethanol under specific conditions. One common method is to use a base such as sodium hydroxide to deprotonate the hydroxyl group of tyrosine, followed by the addition of 2-bromoethanol. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-bromoethyl)-tyrosine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl-tyrosine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
O-(2-bromoethyl)-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study protein modifications and interactions, as the bromoethyl group can form covalent bonds with nucleophilic amino acid residues.
Industry: The compound can be used in the development of new materials, such as polymers with unique properties or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which O-(2-bromoethyl)-tyrosine exerts its effects involves the reactivity of the bromoethyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(2-chloroethyl)-tyrosine: Similar structure but with a chlorine atom instead of bromine.
O-(2-iodoethyl)-tyrosine: Contains an iodine atom, which can lead to different reactivity and biological effects.
O-(2-fluoroethyl)-tyrosine: Features a fluorine atom, often used in positron emission tomography (PET) imaging.
Uniqueness
O-(2-bromoethyl)-tyrosine is unique due to the specific reactivity of the bromoethyl group. Bromine is more reactive than chlorine but less so than iodine, providing a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in selective protein modification or targeted drug design.
Propriétés
Formule moléculaire |
C11H14BrNO3 |
|---|---|
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(2-bromoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
Clé InChI |
OSYXBYWFALZNNG-JTQLQIEISA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCBr |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



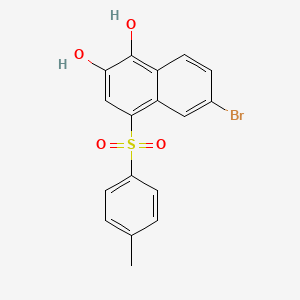
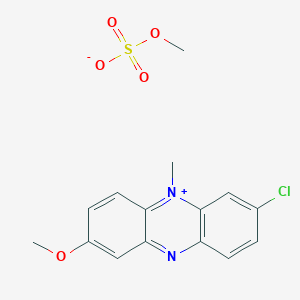
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
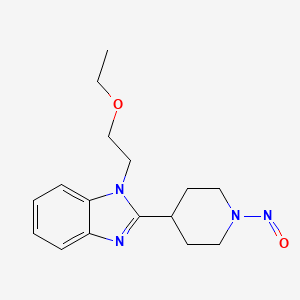
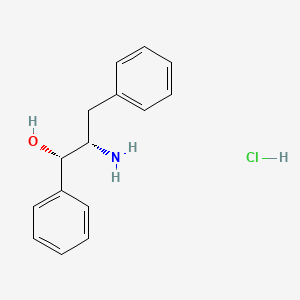
![3-[(4-Methylbenzene-1-sulfonyl)amino]propyl 4-methylbenzene-1-sulfonate](/img/structure/B14014639.png)
